molecular formula C24H19NO3 B295704 2-phenyl-4-[4-(1-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one

2-phenyl-4-[4-(1-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B295704
M. Wt: 369.4 g/mol
InChI Key: HJEGEVXNQGHKHU-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-4-[4-(1-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound belongs to the class of oxazolones and has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-phenyl-4-[4-(1-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one is not fully understood. However, it has been found to interact with several biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes and modulate the activity of certain receptors, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been found to modulate the activity of certain neurotransmitters, leading to its potential application in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-phenyl-4-[4-(1-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one in lab experiments include its high purity and high yield synthesis method, as well as its ability to exhibit several biochemical and physiological effects. However, the limitations of using this compound include its unknown mechanism of action and potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-phenyl-4-[4-(1-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one. One potential direction is to further investigate its mechanism of action and identify its biological targets. Another direction is to explore its potential application in the treatment of neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis method and improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-phenyl-4-[4-(1-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one involves the reaction of 4-(1-phenylethoxy)benzaldehyde with 2-aminophenol in the presence of acetic anhydride. The resulting product is then treated with 4-chlorobenzaldehyde to yield the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-phenyl-4-[4-(1-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit several biochemical and physiological effects, making it a valuable tool for studying various biological processes. This compound has been used in research on cancer, inflammation, and neurodegenerative diseases.

Properties

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

(4Z)-2-phenyl-4-[[4-(1-phenylethoxy)phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C24H19NO3/c1-17(19-8-4-2-5-9-19)27-21-14-12-18(13-15-21)16-22-24(26)28-23(25-22)20-10-6-3-7-11-20/h2-17H,1H3/b22-16-

InChI Key

HJEGEVXNQGHKHU-JWGURIENSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4

SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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